4-acetylcyclohexan-1-one

Description

Structural and Functional Group Analysis within the Cyclohexanone (B45756) Framework

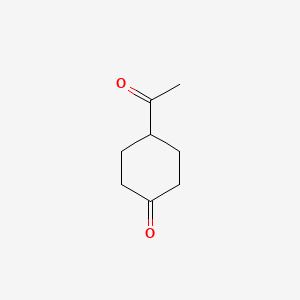

The molecular structure of 4-acetylcyclohexan-1-one consists of a cyclohexane (B81311) ring where one of the carbon atoms is part of a carbonyl group (C=O), defining it as a cyclohexanone. An acetyl group (-C(O)CH₃) is attached to the carbon atom at the fourth position relative to the ketone. nih.gov The molecular formula for this compound is C₈H₁₂O₂. nih.gov

The molecule possesses two key functional groups:

Ketone: The carbonyl group within the cyclohexane ring.

Acetyl Group: A methyl ketone attached as a substituent.

These two carbonyl groups are the primary sites of reactivity in the molecule. The cyclohexanone ring itself is not planar and typically adopts a chair conformation to minimize steric and torsional strain. The acetyl group can exist in either an axial or equatorial position. The relative stability of these conformers is a central topic in the stereochemistry of cyclohexane derivatives. oup.com Generally, substituents prefer the more stable equatorial position to avoid 1,3-diaxial interactions, though the specific conformational preference for this compound would be determined by the interplay of various steric and electronic factors.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₁₂O₂ nih.gov |

| Molecular Weight | 140.18 g/mol nih.gov |

| CAS Number | 5034-21-9 nih.gov |

| Canonical SMILES | CC(=O)C1CCC(=O)CC1 nih.gov |

| InChI Key | LGJYVZNKQBEZGD-UHFFFAOYSA-N nih.gov |

Historical Context and Significance of Acetylcyclohexanones in Organic Synthesis

The chemistry of cyclohexanones is built upon foundational discoveries in organic chemistry. Cyclohexanone itself was first identified in 1888 by Edmund Drechsel. wikipedia.org Over the decades, substituted cyclohexanones, including acetylcyclohexanones, have emerged as highly versatile building blocks in organic synthesis. metu.edu.tr

Acetylcyclohexanones are dicarbonyl compounds that serve as important intermediates in the synthesis of a wide array of more complex molecules. ontosight.ai For instance, the related isomer, 2-acetylcyclohexanone (B32800), is a β-diketone that can be synthesized through the acylation of cyclohexanone enamines. This class of compounds is valuable because the two carbonyl groups allow for a variety of chemical transformations.

The reactivity of acetylcyclohexanones makes them useful in creating heterocyclic compounds and other molecular frameworks. metu.edu.tr For example, derivatives of 2-acetylcyclohexanone have been used in the synthesis of compounds with potential applications in medicinal chemistry, such as 1-(pyridyl)ethanol derivatives and inhibitors of bacterial sialidase. cymitquimica.comtandfonline.com While these specific applications relate to the 2-isomer, they underscore the general synthetic utility of the acetylcyclohexanone scaffold. These compounds can participate in reactions like aldol (B89426) condensations and Michael additions, making them valuable precursors in the construction of complex molecular architectures. cymitquimica.com The strategic placement of the acetyl group, as seen in the 4-acetyl isomer, provides a different pattern of reactivity and stereochemical outcomes compared to the 2- or 3-isomers, allowing chemists to access a distinct range of target molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-2-4-8(10)5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJYVZNKQBEZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336795 | |

| Record name | 4-Acetylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-21-9 | |

| Record name | 4-Acetylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Acetylcyclohexan 1 One

Direct Acylation Approaches to the Cyclohexanone (B45756) Ring System

Direct acylation involves the introduction of an acetyl group onto the cyclohexanone skeleton. This approach must address the challenge of controlling the position of the incoming electrophile, as acylation can occur at multiple sites.

C-Acylation Reactions of Cyclohexanone Derivatives

C-acylation, the formation of a carbon-carbon bond between the cyclohexanone ring and the acetyl group, is a primary method for synthesizing β-dicarbonyl compounds. This transformation typically proceeds via an enol or enolate intermediate of the starting ketone.

The combination of acetic anhydride (B1165640) and a strong acid catalyst, such as perchloric acid (HClO₄), is a potent system for acylation reactions. rsc.org Perchloric acid facilitates the formation of the highly electrophilic acetylium ion (CH₃CO⁺) from acetic anhydride. rsc.orgat.ua This powerful electrophile can then react with the enol form of cyclohexanone. While this method is effective for acetylation, it can lead to a mixture of products, including O-acylated species (enol acetates) and C-acylated compounds. acs.orgrsc.org The reaction conditions, such as temperature and reaction time, can influence the ratio of these products. In some cases, C-acylation is believed to occur via the attack of the acetylium ion on an intermediate dienol, particularly with unsaturated ketone precursors. rsc.org

The use of other Lewis acids or strong Brønsted acids can also catalyze the C-acylation of ketones. For instance, trifluoromethanesulfonic acid (TfOH) is a highly effective catalyst for Friedel-Crafts acylation and can promote the C-acylation of various aromatic and aliphatic compounds. mdpi.com

Table 1: Catalytic Systems for Acylation

| Catalyst System | Acylating Agent | Key Features |

|---|---|---|

| Perchloric Acid (HClO₄) | Acetic Anhydride | Forms highly reactive acetylium ions; can lead to both C- and O-acylation. rsc.orgacs.org |

| Trifluoromethanesulfonic Acid (TfOH) | Acid Chlorides/Anhydrides | Strong acid catalyst, effective for C-acylation of a wide range of substrates. mdpi.com |

Achieving regioselectivity in the acylation of substituted cyclohexanones is a significant synthetic challenge. ubc.ca Direct acylation of cyclohexanone itself would likely lead to 2-acetylcyclohexanone (B32800), as the enolate is formed at the more sterically accessible and kinetically favored α-position. To achieve 4-substitution, strategies often involve using precursors that direct the reaction to the desired carbon.

One approach involves the use of silyl (B83357) enol ethers. Cyclohexanone-derived bis(trimethylsiloxy)-1,3-dienes can be prepared regioselectively and subsequently acylated in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). thieme-connect.comgoettingen-research-online.de This method allows for the functionalization at the terminal carbon atom of the 1,3-dicarbonyl synthon, effectively leading to a 4-substituted product after hydrolysis. thieme-connect.com

Another strategy to control regiochemistry involves using unsaturated precursors. For example, the acylation of a cyclohexenone derivative can direct the incoming acetyl group to a specific position, influenced by the electronic nature of the conjugated system. However, direct acylation of simple cyclohexenones can be complex and may not selectively yield the 4-acetyl derivative. acs.org

Convergent Synthesis from Precursors

Convergent synthesis involves the construction of the target molecule from smaller, pre-functionalized fragments. This can offer better control over the final structure and substitution pattern.

Ozonolysis Routes from Unsaturated Cyclohexanone Derivatives (e.g., 4-Isopropenylcyclohexanone)

A potential, though less commonly cited, route to 4-acetylcyclohexan-1-one is through the oxidative cleavage of a carbon-carbon double bond in a suitable precursor. Ozonolysis of 4-isopropenylcyclohexanone (B3049908) would, in principle, cleave the exocyclic double bond to yield this compound and formaldehyde. This method relies on the availability of the starting unsaturated cyclohexanone derivative.

Exploration of Alternative Synthetic Pathways for 4-Substituted Cyclohexanones

The synthesis of 4-substituted cyclohexanones is a well-explored area in organic chemistry, providing various precursors that could potentially be converted to this compound. nih.govorganic-chemistry.org These methods often focus on constructing the six-membered ring with the desired substitution pattern already in place.

For instance, biocatalytic methods using enzymes like transaminases have been developed for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines from the corresponding ketones. researchgate.netgoogle.com While the focus is on the amine product, the ketone precursors are key intermediates. Furthermore, tandem catalysis processes, such as a combination of carbene and photoredox catalysis, offer modern approaches to construct substituted cycloalkanones from acyclic precursors. nih.gov Other methods include the dehydrogenation of cyclohexanones to form cyclohexenones, which can then undergo further functionalization. acs.org These diverse synthetic routes provide access to a wide array of 4-substituted cyclohexanone derivatives that could serve as starting materials for the synthesis of this compound through subsequent chemical transformations.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Perchloric Acid |

| 4-Isopropenylcyclohexanone |

| Cyclohexanone |

| Titanium tetrachloride |

| Trifluoromethanesulfonic acid |

| 2-Acetylcyclohexanone |

| Formaldehyde |

Reaction Chemistry and Mechanistic Investigations of 4 Acetylcyclohexan 1 One

Reactivity of the Ketone and Acetyl Functional Groups

The two carbonyl groups in 4-acetylcyclohexan-1-one are the primary sites of chemical reactivity, susceptible to nucleophilic attack. The hydrogens on the carbons alpha to these carbonyls are acidic and can be removed by a base, leading to the formation of enolates, which are key intermediates in many reactions. The reactivity of these functional groups is exemplified in various transformations, including reductive couplings.

One notable reaction involves the treatment of 4-acetylcyclohexanone with samarium(II) iodide (SmI₂) and lithium chloride. acs.org This process initiates a 3-exo-trig cyclization through a ketyl radical intermediate, forming a cyclopropanol (B106826). This intermediate subsequently undergoes a retro-aldol reaction, resulting in a formal 1,2-acyl transfer. acs.org This stereospecific reaction highlights the ability of the ketone to undergo single-electron reduction and participate in radical cyclizations. acs.org

Furthermore, the active methylene (B1212753) positions adjacent to the carbonyls can participate in alkylation and allylation reactions, a common feature for dicarbonyl compounds. rsc.org These reactions typically proceed via enolate intermediates and allow for the construction of new carbon-carbon bonds at positions α to the carbonyls.

Mechanistic Elucidation of Formation Reactions

The mechanisms underlying the formation and subsequent reactions of this compound and related 1,4-dicarbonyls are complex, often involving intricate pathways governed by the formation of specific intermediates.

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. In 1,4-dicarbonyl systems, enolization can occur at multiple positions. Unlike β-diketones (1,3-dicarbonyls), where the enol form is often dominant due to stabilization from conjugation and intramolecular hydrogen bonding, the equilibrium in 1,4-dicarbonyls is not as heavily skewed. researchgate.net

Studies on the isomeric 2-acetylcyclohexanone (B32800) show that the keto-enol equilibrium is significantly influenced by the environment. researchgate.net In aprotic solvents, the enol form can be the predominant species. researchgate.net The tautomerization process is subject to catalysis by both acids and bases. researchgate.net While specific equilibrium data for this compound is not widely documented, the principles observed in related systems provide a framework for understanding its behavior.

Table 1: Factors Influencing Keto-Enol Tautomerism in Acetylcyclohexanones Data extrapolated from studies on related isomers.

| Factor | Effect on Enol Content | Rationale |

|---|---|---|

| Solvent Polarity | Decreases in polar, protic solvents (e.g., water) researchgate.net | Protic solvents can solvate the carbonyl groups, stabilizing the keto form. |

| Aprotic Solvents | Increases in aprotic solvents (e.g., dioxane) researchgate.net | Less stabilization of the keto form allows the enol form to predominate. |

| Acid/Base Catalysis | Rate of interconversion is increased researchgate.net | Catalysts provide lower-energy pathways for proton transfer. |

The progression of reactions involving this compound is critically dependent on the formation of transient species. Enol forms are central intermediates in reactions requiring nucleophilic character at the α-carbon.

Mechanistic studies on related 1,4-dicarbonyl compounds reveal complex pathways. For instance, the formation of cyclopentenone derivatives from 2-acetylcyclohexane-1,4-diones proceeds through the formation of 2,3-diacylcyclopropanolate intermediates via an intramolecular aldolization. acs.org These intermediates then undergo ring-opening to generate different dione (B5365651) structures, which can cyclize again. acs.org

A clear example of a multi-step mechanism involving distinct intermediates is the reaction of 4-acetylcyclohexanone with SmI₂. The proposed mechanism involves:

Reduction of the enone moiety to form a radical anion. acs.org

Intramolecular cyclization to form a cyclopropanol intermediate. acs.org

A retro-aldol reaction of the cyclopropanol, leading to the final product. acs.org

This pathway underscores the importance of otherwise unstable intermediates in directing the outcome of a reaction.

Photochemical Transformations and Degradation Pathways

Photochemistry offers routes to unique molecular structures that are often inaccessible through thermal reactions.

Research has shown that derivatives of 4-acetylcyclohexanone can be formed through oxygen-dependent photochemical reactions. A specific example is the photochemical decomposition of trans-π-oxocamphor. researchgate.netjst.go.jp In the presence of oxygen, this reaction yields 1-methyl-4-acetylcyclohexan-2-one, along with other products. researchgate.netjst.go.jp The formation of this particular product points to the existence of a 7-hydroxy-α-santenone intermediate. researchgate.netjst.go.jp Significantly, in the absence of oxygen, 1-methyl-4-acetylcyclohexan-2-one was not formed, demonstrating the critical role of oxygen in this specific photochemical pathway. researchgate.netjst.go.jp

Table 2: Products of the Photochemical Decomposition of trans-π-Oxocamphor

| Reaction Condition | Key Products | Reference |

|---|---|---|

| Presence of Oxygen | 1-methyl-4-acetylcyclohexan-2-one, Carbon monoxide, Santenone | researchgate.net, jst.go.jp |

| Absence of Oxygen | No 1-methyl-4-acetylcyclohexan-2-one formed | researchgate.net, jst.go.jp |

Oxidation and Reduction Reactions

The carbonyl groups of this compound can undergo a variety of oxidation and reduction reactions, leading to a range of different products.

Oxidation: The ketone functionalities can be oxidized through various methods. A prominent example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester. This reaction can be catalyzed by enzymes such as 4-hydroxyacetophenone monooxygenase (HAPMO), which utilizes oxygen and NADPH to oxidize a wide range of ketones. asm.org Another potential pathway is the aerobic dehydrogenation of the cyclohexanone (B45756) ring to a phenol, a reaction often catalyzed by palladium complexes. acs.org

Reduction: The reduction of the carbonyl groups in this compound can lead to the corresponding secondary alcohols. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent used. This is well-illustrated by studies on the analogous compound 4-tert-butylcyclohexanone (B146137). tamu.edu Small reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can approach the carbonyl group from the less hindered axial direction, resulting primarily in the trans-alcohol. tamu.edu Conversely, bulky reducing agents like L-Selectride are forced to approach from the more open equatorial face, yielding the cis-alcohol as the major product. tamu.edu

Table 3: Stereoselectivity in the Reduction of Cyclohexanones Based on the established model of 4-tert-butylcyclohexanone reduction.

| Reducing Agent | Primary Attack Trajectory | Major Product Isomer | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-Alcohol | tamu.edu |

| L-Selectride | Equatorial | cis-Alcohol | tamu.edu |

Spectroscopic Characterization and Structural Elucidation of 4 Acetylcyclohexan 1 One

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org For 4-acetylcyclohexan-1-one (C8H12O2), the molecular weight is 140.18 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]+ is observed at m/z 140. nih.gov The fragmentation of ketones is often characterized by α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, this can lead to the loss of an acetyl group (CH3CO) or other fragments from the cyclohexanone (B45756) ring. A prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH3CO]+. nih.gov The fragmentation pathways of cyclohexanone derivatives can be complex, involving ring-opening and subsequent cleavages. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. rsc.orgamazonaws.com

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Observation | Reference |

| Molecular Weight | 140.18 g/mol | nih.gov |

| Molecular Ion Peak [M]+ | m/z 140 | nih.gov |

| Key Fragment Ion | m/z 43 ([CH3CO]+) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound exhibits characteristic absorption bands for its two carbonyl groups.

The presence of two distinct ketone functionalities, one within the cyclohexane (B81311) ring and an acetyl group, results in strong absorption bands in the carbonyl region of the spectrum. libretexts.org The stretching vibration of the cyclohexanone carbonyl (C=O) typically appears around 1715-1725 cm⁻¹. The acetyl group's carbonyl stretch is also found in this region, often at a slightly different frequency, which may lead to a broadened or two distinct peaks. For instance, a reported spectrum shows a characteristic peak at 1720 cm⁻¹. zenodo.org The C-H stretching vibrations of the alkyl groups (CH2 and CH3) are observed in the region of 2850-3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Ketone) | ~1720 | Strong | zenodo.org |

| C-H (Alkyl) | 2850-3000 | Medium to Strong | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region, typically around δ 2.1-2.3 ppm. The protons on the cyclohexane ring will give rise to a series of multiplets in the region of δ 1.5-3.0 ppm due to complex spin-spin coupling. The exact chemical shifts and coupling patterns depend on the conformation of the cyclohexane ring and the relative orientation of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The two carbonyl carbons will appear as distinct signals in the downfield region, typically above δ 200 ppm. oregonstate.edu The carbonyl carbon of the acetyl group and the cyclohexanone carbonyl will have slightly different chemical shifts. The methyl carbon of the acetyl group will appear at a higher field, while the carbons of the cyclohexane ring will resonate at intermediate chemical shifts.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H (Acetyl CH₃) | 2.1 - 2.3 | Singlet |

| ¹H (Cyclohexane CH, CH₂) | 1.5 - 3.0 | Multiplets |

| ¹³C (C=O) | > 200 | Singlet |

| ¹³C (Acetyl CH₃) | 20 - 30 | Quartet |

| ¹³C (Cyclohexane CH, CH₂) | 25 - 50 | - |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Gas chromatography is a suitable method for the analysis of volatile compounds like this compound. mdpi.comnih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a sample. nih.govmdpi.comnih.gov The retention time of this compound in a GC system is dependent on the type of column and the temperature program used. This technique is valuable for assessing the purity of the compound and for quantitative analysis. google.com

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed for the analysis of this compound, particularly for non-volatile impurities or for preparative scale separations. rsc.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of moderately polar compounds.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. rsc.org By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components can be separated based on their polarity.

Computational Chemistry and Theoretical Studies of 4 Acetylcyclohexan 1 One

Conformational Analysis and Energy Minimization

The conformational flexibility of the cyclohexanone (B45756) ring, coupled with the rotational freedom of the acetyl group, results in several possible conformers for 4-acetylcyclohexan-1-one. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. The acetyl group at the C4 position can be either in an axial or an equatorial position.

The two primary chair conformers are the diequatorial and the diaxial forms. In the diequatorial conformer, both the acetyl group and the carbonyl oxygen of the ring are in equatorial or pseudo-equatorial positions, which is generally the more stable conformation due to the minimization of steric hindrance. In the diaxial conformer, the acetyl group occupies an axial position, leading to potential 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring, which would increase its relative energy.

Energy minimization calculations, typically performed using molecular mechanics force fields (like MMFF or UFF) or more accurate quantum mechanical methods, are essential to determine the relative stabilities of these conformers. These calculations systematically adjust the geometry of the molecule to find the lowest energy arrangement of atoms. For acetylcyclohexane, studies have shown that the equatorial conformer is more stable than the axial one. rsc.orgresearchgate.net A similar preference is expected for this compound.

| Conformer | Substituent Position | Relative Energy (Predicted Trend) | Key Interactions |

| Chair (Equatorial-Equatorial) | Acetyl group is equatorial | Lowest | Minimal steric strain |

| Chair (Axial-Equatorial) | Acetyl group is axial | Higher | 1,3-diaxial interactions |

| Twist-Boat | - | Highest | High torsional and steric strain |

This table represents a qualitative prediction based on general principles of conformational analysis of substituted cyclohexanes. Precise energy values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density, and electrostatic potential.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying organic molecules. rsc.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and relative energies of different conformers. nih.gov For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to refine the geometries obtained from molecular mechanics and to calculate the energy differences between the axial and equatorial conformers with higher accuracy. rsc.orgnih.gov

DFT can also be used to compute various electronic properties that are crucial for understanding reactivity:

Electron Density: Reveals the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Electrostatic Potential (ESP) Map: Visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Molecular Orbital Theory (MOT) provides a complementary perspective to DFT by describing the molecule's electronic structure in terms of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern many chemical reactions.

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs of the two carbonyl groups.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be localized on the carbonyl carbons, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Significance | Predicted Localization in this compound |

| HOMO | Nucleophilicity, electron-donating ability | Lone pairs of the carbonyl oxygens |

| LUMO | Electrophilicity, electron-accepting ability | Carbonyl carbons |

| HOMO-LUMO Gap | Kinetic stability, chemical reactivity | Influences the molecule's overall reactivity |

This table provides a qualitative description based on general MOT principles for ketones.

Prediction of Reaction Pathways and Regioselectivity

Computational chemistry can be used to model the reaction pathways of this compound with various reagents. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction and its likely mechanism.

For instance, in a reduction reaction using a hydride reagent, theoretical calculations can help predict whether the axial or equatorial attack of the hydride on each carbonyl group is more favorable. This, in turn, predicts the stereochemical outcome of the reaction.

Similarly, in reactions involving enolate formation, computational studies can determine the relative acidities of the alpha-protons and thus predict the regioselectivity of enolate formation. The presence of two carbonyl groups in this compound offers multiple sites for enolization, and computational modeling can elucidate the most favorable pathway under different conditions (kinetic vs. thermodynamic control).

Intermolecular Interactions and Solvent Effects

The interactions of this compound with other molecules, including solvent molecules, are critical to its behavior in solution. Computational methods can model these interactions.

Hydrogen Bonding: The carbonyl oxygens of this compound can act as hydrogen bond acceptors, influencing its solubility in protic solvents and its interactions with other molecules containing hydrogen bond donors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the two polar carbonyl groups. These interactions are important in determining the bulk properties of the substance.

Solvent effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org These models can predict how the solvent influences conformational equilibria, reaction rates, and spectroscopic properties. For polar molecules like this compound, solvent effects are expected to be significant. rsc.org

Synthesis and Characterization of 4 Acetylcyclohexan 1 One Derivatives

Derivatives with Modified Cyclohexanone (B45756) Ring Structure

The cyclohexanone core of 4-acetylcyclohexan-1-one can be utilized as a scaffold for constructing more complex molecular architectures, such as fused heterocyclic and spirocyclic compounds. These syntheses often involve multi-step reactions where the keto group of the ring participates in cyclization.

Research into the reactivity of related acetylcyclohexanones has demonstrated pathways to novel structures. For instance, the reaction of the potassium enolate of 2-acetylcyclohexanone (B32800) with N-(tosylmethyl)thiourea or N-(azidomethyl)thiourea results in the formation of (4aR,8aR)-4a-acetyl-8a-hydroxy-decahydroquinazoline-2-thione as a single diastereomer. researchgate.net This bicyclic derivative can undergo further rearrangement. Treatment of this compound with sodium hydride (NaH) in acetonitrile (B52724) leads to an isomerization reaction, yielding 1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one. researchgate.net This transformation highlights a method for converting the cyclohexanone framework into a spirocyclic system.

Another strategy for modifying the ring structure involves condensation reactions to form fused heterocyclic systems. The interaction between 2-acetylcyclohexanone and cyanothioacetamide has been shown to produce a mixture of regioisomeric pyridinethiones: 3-cyano-4-methyl-5,6-tetramethylenepyridine-2(1H)-thione and 3-cyano-6-methyl-4,5-tetramethylenepyridine-2(1H)-thione. researchgate.net This reaction creates a new pyridine (B92270) ring fused to the original cyclohexanone ring, demonstrating a direct method for creating complex heterocyclic derivatives from an acetylcyclohexanone precursor. researchgate.net

| Starting Material | Reagents | Resulting Derivative Class | Specific Product Example |

|---|---|---|---|

| 2-Acetylcyclohexanone K-enolate | 1. N-(tosylmethyl)thiourea 2. NaH in MeCN | Spiro-heterocycle | 1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one researchgate.net |

| 2-Acetylcyclohexanone | Cyanothioacetamide | Fused-heterocycle | 3-cyano-6-methyl-4,5-tetramethylenepyridine-2(1H)-thione researchgate.net |

Acetyl Group Modifications

The acetyl group of this compound is a versatile functional handle for synthesizing a variety of derivatives, most notably chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and possess a 1,3-diaryl-1-one framework. jetir.orgresearchgate.net

The primary method for synthesizing chalcone (B49325) derivatives from this compound is the Claisen-Schmidt condensation. jetir.orgnih.gov This base-catalyzed reaction involves the condensation of the acetyl group with an appropriate aromatic aldehyde. jetir.orgresearchgate.net In a typical procedure, this compound and a substituted benzaldehyde (B42025) are dissolved in a solvent like methanol (B129727) or ethanol, and a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is added to facilitate the reaction. researchgate.netmdpi.com The reaction proceeds via an aldol (B89426) condensation mechanism to yield the corresponding chalcone derivative. researchgate.net A wide array of chalcones can be produced by varying the substituent on the aromatic aldehyde. mdpi.com

| Reactant 1 | Reactant 2 (Example Aldehydes) | Reaction Type | Resulting Product Class |

|---|---|---|---|

| This compound | Benzaldehyde | Claisen-Schmidt Condensation | Chalcones (α,β-unsaturated ketones) jetir.orgresearchgate.net |

| This compound | 4-Chlorobenzaldehyde | Claisen-Schmidt Condensation | Chalcones (α,β-unsaturated ketones) jetir.org |

| This compound | 4-Nitrobenzaldehyde | Claisen-Schmidt Condensation | Chalcones (α,β-unsaturated ketones) mdpi.com |

| This compound | 3,4-Dimethoxybenzaldehyde | Claisen-Schmidt Condensation | Chalcones (α,β-unsaturated ketones) mdpi.com |

Occurrence and Formation of Environmental Derivatives (e.g., Nitrooxy Organosulfates)

Nitrooxy organosulfates are components of secondary organic aerosols (SOAs) that are formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). copernicus.orgnih.gov While direct studies detailing the formation of such derivatives from this compound are specific, the established mechanisms for other cyclic VOCs, such as monoterpenes (e.g., α-pinene), provide a strong basis for their potential formation. nih.govuantwerpen.be

The formation of nitrooxy organosulfates is particularly associated with nighttime atmospheric chemistry, where the nitrate (B79036) radical (NO₃•) is a key oxidant. copernicus.orguantwerpen.be These compounds can also be generated during daytime photooxidation under high NOx conditions. copernicus.org The proposed pathway involves the oxidation of a precursor VOC to form hydroxynitrate intermediates. copernicus.org These intermediates can then undergo reactive uptake onto acidified sulfate (B86663) aerosols, leading to the esterification of the hydroxyl group with sulfuric acid to form the final nitrooxy organosulfate product. copernicus.org The presence of both a nitrooxy (–ONO₂) and a sulfate ester (–OSO₃H) group characterizes these molecules. copernicus.org Given its cyclic structure, this compound released into the atmosphere could plausibly undergo similar oxidation and subsequent reactions with atmospheric sulfates and nitrogen oxides to form corresponding nitrooxy organosulfate derivatives.

| Derivative Class | Key Precursors | Primary Formation Conditions | Key Atmospheric Reactants |

|---|---|---|---|

| Nitrooxy Organosulfates | Volatile Organic Compounds (VOCs) like monoterpenes uantwerpen.be | Nighttime chemistry or daytime photooxidation with high NOx copernicus.org | Nitrate radical (NO₃•), Acidified sulfate aerosols copernicus.orguantwerpen.be |

Advanced Synthetic Applications and Utility in Organic Chemistry

Building Block in Complex Molecule Synthesis

The presence of two carbonyl groups with different steric and electronic environments in 4-acetylcyclohexan-1-one allows for selective chemical transformations, making it an attractive starting point for the synthesis of intricate molecules. While direct total syntheses of natural products originating from this compound are not extensively documented, its potential as a versatile precursor is evident from the synthetic strategies employing its structural isomer, 2-acetylcyclohexanone (B32800).

For instance, a curcumin (B1669340) analogue possessing potent antibacterial activity has been synthesized from 2-acetylcyclohexanone. mdpi.com This synthesis highlights the utility of the acetylcyclohexanone framework in constructing complex bioactive molecules. The methodology could conceivably be adapted to this compound to generate novel analogues with potentially enhanced biological properties. The strategic placement of the acetyl group in the 4-position offers different substitution patterns and conformational possibilities in the final products.

Furthermore, chiral and highly oxygenated cyclohexanes, which can be derived from cyclohexanone (B45756) precursors, are recognized as valuable chiral building blocks in the synthesis of natural products. elsevierpure.com This underscores the potential of this compound to be transformed into chiral intermediates for the asymmetric synthesis of complex targets. The ability to selectively functionalize either of the two ketone groups provides a powerful tool for introducing stereocenters and building molecular complexity in a controlled manner.

The following table illustrates the potential of this compound as a building block by showcasing its key reactive sites and the types of complex structures that could be accessed.

| Reactive Site | Potential Transformation | Resulting Structural Motif | Potential Application |

| C1-Ketone | Aldol (B89426) Condensation, Wittig Reaction, Grignard Addition | Substituted Cyclohexanol/Cyclohexene | Intermediate for further functionalization |

| Acetyl Group | Knoevenagel Condensation, Enolate Alkylation | Extended side chains, Heterocyclic rings | Synthesis of bioactive compounds |

| Both Carbonyls | Robinson Annulation, Paal-Knorr Synthesis | Fused ring systems, Heterocycles | Construction of polycyclic natural product cores |

Catalytic Precursors and Ligands

The structural features of this compound make it a potential precursor for the synthesis of novel ligands and organocatalysts. The two carbonyl groups can be chemically modified to introduce coordinating atoms or chiral moieties.

While there are no direct reports of this compound itself being used as a catalytic precursor, derivatives of cyclohexanone have been successfully employed in catalysis. For example, proline-based catalysts incorporating a cyclohexanone framework have been developed for asymmetric aldol reactions. researchgate.net This suggests that this compound could be functionalized with chiral amines or other catalytic groups to create new organocatalysts.

Furthermore, the synthesis of 4-substituted cyclohexanones is an important area of research, with applications in the development of catalysts. researchgate.netgoogle.com The diketone nature of this compound allows for the introduction of various substituents that could act as coordinating sites for metal catalysts. For instance, conversion of the ketone functionalities to imines or oximes could generate bidentate ligands capable of chelating to transition metals. The rigidity of the cyclohexane (B81311) backbone can also impart specific stereochemical constraints, which is a desirable feature in ligand design for asymmetric catalysis.

The following table outlines potential modifications of this compound to generate catalytic precursors or ligands.

| Modification | Resulting Functional Group | Potential Catalytic Application |

| Reductive amination with a chiral amine | Chiral amino alcohol | Asymmetric organocatalysis |

| Condensation with a diamine | Diimine (Schiff base) | Bidentate ligand for metal catalysis |

| Conversion to a β-keto ester derivative | β-keto ester | Precursor for diketinate ligands |

Applications as Scaffolds in Medicinal Chemistry Research

The cyclohexane ring is a common motif in many biologically active compounds. The ability to introduce diverse functionalities onto the this compound scaffold makes it an attractive starting point for the discovery of new therapeutic agents.

A compelling example of the potential of the acetylcyclohexanone core in medicinal chemistry is the discovery of a derivative of 2-acetylcyclohexanone as a novel inhibitor of the bacterial cell division protein FtsZ. mdpi.com This compound, 2′,6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, demonstrated potent anti-pneumococcal activity. This finding strongly suggests that the this compound scaffold could also be elaborated to generate new antibacterial agents. The different substitution pattern could lead to altered binding affinities and pharmacological profiles.

Furthermore, cyclic ketones are valuable precursors for the synthesis of various heterocyclic systems with known medicinal properties. For example, thiazolidin-4-one derivatives, which can be synthesized from cyclic ketones, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. uomustansiriyah.edu.iqresearchgate.netnih.gov The this compound core could be used to generate novel thiazolidinone-based compounds with potentially improved efficacy and selectivity.

The following table summarizes the potential of this compound derivatives in medicinal chemistry.

| Derivative Class | Potential Biological Activity | Rationale |

| Substituted 4-acetylcyclohexan-1-ones | Antibacterial (FtsZ inhibition) | Analogy to bioactive 2-acetylcyclohexanone derivatives. mdpi.com |

| Thiazolidinone-fused cyclohexanes | Anticancer, Anti-inflammatory | Thiazolidin-4-ones are a known privileged scaffold. uomustansiriyah.edu.iqresearchgate.net |

| Spirocyclic derivatives | Diverse biological activities | Introduction of 3D complexity can improve drug-like properties. |

Emerging Research Areas and Future Directions for 4 Acetylcyclohexan 1 One

Green Chemistry Approaches in Synthesis

The principles of green chemistry are being increasingly applied to the synthesis of 4-acetylcyclohexan-1-one to create more environmentally friendly and sustainable processes. nih.govprinceton.edu Key areas of development include the use of biocatalysts and solvent-free reaction conditions.

Biocatalysis: Enzymes are being explored as catalysts for the synthesis of this compound and its derivatives. astrazeneca.com Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. nih.govastrazeneca.com For instance, enzymes can be used for the asymmetric reduction of the ketone groups, leading to the formation of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. The use of whole-cell biocatalysts is also a promising approach, as it can eliminate the need for costly enzyme purification. nih.gov

Solvent-Free Synthesis: Another green approach is the development of solvent-free synthesis methods. cmu.edu These methods reduce pollution and costs associated with the use of volatile organic solvents. Solid-state reactions, where the reactants are mixed in the absence of a solvent, have been shown to be efficient for certain organic transformations. cmu.edu Microwave-assisted organic synthesis is another solvent-free technique that can accelerate reaction rates and improve yields.

| Green Synthesis Approach | Description | Advantages |

| Biocatalysis | Use of enzymes or whole-cell microorganisms as catalysts. astrazeneca.com | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. nih.govastrazeneca.com |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using techniques like solid-state grinding or microwave irradiation. cmu.edu | Reduced pollution, lower costs, simplified product isolation. |

Exploration of Novel Catalytic Transformations

Researchers are actively exploring new catalytic transformations of this compound to expand its synthetic utility. Key areas of investigation include catalytic hydrogenation and oxidation.

Catalytic Hydrogenation: The selective hydrogenation of the two carbonyl groups in this compound presents a significant challenge. Different catalysts can be employed to achieve selective reduction of either the acetyl or the cyclohexanone (B45756) carbonyl group. For instance, certain noble metal catalysts, such as platinum or palladium, can be used for the hydrogenation of the cyclohexanone ring. princeton.eduresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to the formation of different diastereomers of the corresponding diol.

Catalytic Oxidation: The oxidation of this compound can lead to the formation of valuable dicarboxylic acids. For example, oxidative cleavage of the cyclohexanone ring can yield adipic acid, a key monomer in the production of nylon. researchgate.netnih.govresearchgate.net Researchers are investigating the use of environmentally friendly oxidizing agents, such as hydrogen peroxide or molecular oxygen, in combination with various catalysts to develop greener oxidation processes. researchgate.netnih.govorientjchem.org

| Catalytic Transformation | Reagents and Catalysts | Potential Products |

| Selective Hydrogenation | H₂, Pt/C, Pd/C, Ru-based catalysts. researchgate.netresearchgate.net | 4-acetylcyclohexan-1-ol, 1-ethylcyclohexan-1,4-diol |

| Oxidative Cleavage | H₂O₂, O₂, transition metal catalysts. researchgate.netnih.goviitm.ac.in | Adipic acid and other dicarboxylic acids. researchgate.netnih.govresearchgate.net |

Advanced Materials Science Applications

The unique structure of this compound makes it a promising building block for the synthesis of advanced materials, particularly liquid crystals and polymers.

Liquid Crystals: 4-substituted cyclohexanones are important intermediates in the synthesis of liquid crystal materials. researchgate.net The rigid cyclohexane (B81311) ring of this compound can serve as a core mesogenic unit. By modifying the acetyl group and introducing other functional groups, it is possible to synthesize new liquid crystalline compounds with tailored properties. These materials have potential applications in displays, sensors, and optical devices. nih.gov

Polymers: The dicarbonyl functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with diamines to form polyamides or with diols to form polyesters. The properties of these polymers can be tuned by varying the comonomers and the polymerization conditions. These materials could find applications as engineering plastics, fibers, and films.

| Application Area | Rationale | Potential Products |

| Liquid Crystals | The rigid cyclohexane core can act as a mesogen. researchgate.net | Novel liquid crystalline compounds for displays and sensors. nih.gov |

| Polymers | The two carbonyl groups can participate in polymerization reactions. | Polyamides, polyesters, and other condensation polymers. |

Interdisciplinary Research Perspectives

The versatility of this compound extends beyond traditional chemistry, with potential applications in medicinal chemistry and biotechnology.

Medicinal Chemistry: The cyclohexanone scaffold is present in many biologically active molecules. This compound can serve as a starting material for the synthesis of novel drug candidates. nih.govenamine.net By functionalizing the acetyl and ketone groups, a diverse library of compounds can be generated for screening against various biological targets. For instance, derivatives of this compound could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.

Biotechnology: In the field of biotechnology, this compound and its derivatives can be used as substrates for enzymatic reactions to produce valuable chiral compounds. researchgate.net As mentioned earlier, biocatalytic reductions can provide access to enantiomerically pure alcohols, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Furthermore, the compound could potentially be used in the development of biosensors or as a molecular probe to study biological processes.

| Interdisciplinary Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. nih.govenamine.net | The cyclohexanone moiety is a common scaffold in bioactive molecules. |

| Biotechnology | Enzymatic synthesis of chiral compounds, development of biosensors. researchgate.net | Can serve as a substrate for stereoselective enzymatic transformations. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetylcyclohexan-1-one in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of cyclohexanone derivatives. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, oxidation of 4-ethylcyclohexanol with a strong oxidizing agent (e.g., CrO₃ in acidic media) may yield the target compound. Ensure reaction progress is monitored via TLC or GC-MS. Detailed experimental protocols, including reagent ratios and safety precautions, should follow guidelines for reproducibility, such as specifying solvent purity and reaction temperature .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the acetyl group (δ ~2.1 ppm for CH₃ in 1H NMR; δ ~210 ppm for carbonyl in 13C NMR) and cyclohexanone backbone.

- IR Spectroscopy : Identify ketone (C=O stretch ~1700 cm⁻¹) and acetyl (C-O stretch ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z = 140 for [M]+).

- Chromatography : Use HPLC or GC to assess purity (>95% by area normalization). For novel compounds, cross-reference with literature or provide full spectral datasets in supplementary materials .

Q. How should purification be optimized for this compound?

- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are effective. Monitor purity via melting point analysis (expected range: 30–35°C for pure samples) and compare with literature values. For volatile byproducts, distillation under reduced pressure may be necessary. Always report solvent recovery protocols to align with green chemistry principles .

Advanced Research Questions

Q. What strategies address discrepancies in reaction yields during this compound synthesis?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., acylation vs. cyclization). Use DOE (Design of Experiments) to optimize variables like temperature, catalyst loading, and solvent polarity. Compare yields under inert (N₂) vs. ambient atmospheres to rule out oxidation side reactions. Statistical tools (e.g., ANOVA) should validate reproducibility across triplicate trials .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Employ DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify electrophilic sites (e.g., carbonyl carbon). Compare activation energies for nucleophilic attack (e.g., Grignard reagents) at C1 vs. C4 positions. Validate predictions with experimental kinetic data and substituent effect studies .

Q. What analytical approaches resolve contradictions between theoretical and experimental spectral data?

- Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT simulations). For NMR, use 2D techniques (COSY, HSQC) to resolve overlapping signals. If IR data conflicts, verify sample preparation (e.g., KBr pellet homogeneity). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does steric hindrance from the acetyl group influence regioselectivity in this compound derivatives?

- Methodological Answer : Perform comparative studies with analogs (e.g., 3-acetyl vs. 4-acetyl isomers). Use NOESY NMR to assess spatial proximity between the acetyl group and reactive sites. Kinetic isotope effects (KIEs) can elucidate transition-state geometries. Publish raw data in supplementary files for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.